N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
Overview
Description
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C20H13N3O5S2 and its molecular weight is 439.5 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been studied for their potential as therapeutic agents for alzheimer’s disease . These compounds are known to inhibit cholinesterase enzymes , which play a crucial role in nerve signal transmission.
Mode of Action
Based on its structural similarity to other sulfonamides, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.
Biochemical Pathways
Given its potential role as a cholinesterase inhibitor , it may affect pathways related to nerve signal transmission. Inhibition of cholinesterase can increase the concentration of acetylcholine, a neurotransmitter, leading to enhanced nerve signal transmission.
Pharmacokinetics
Sulfonamides, a class of compounds to which this molecule belongs, are generally well absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
As a potential cholinesterase inhibitor , it may enhance nerve signal transmission by increasing the concentration of acetylcholine, a neurotransmitter. This could potentially lead to improved cognitive function, particularly in conditions like Alzheimer’s disease.
Biochemical Analysis
Biochemical Properties
It is known that sulfonamides, the class of compounds to which it belongs, can interact with a variety of enzymes and proteins
Cellular Effects
Sulfonamides are known to influence cell function in a variety of ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that sulfonamides can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S2/c24-19(18-9-12-7-13(23(25)26)2-4-17(12)30-18)22-20-21-14(10-29-20)11-1-3-15-16(8-11)28-6-5-27-15/h1-4,7-10H,5-6H2,(H,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCOKWDYPNMQBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CSC(=N3)NC(=O)C4=CC5=C(S4)C=CC(=C5)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120598 | |
Record name | N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-5-nitrobenzo[b]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401120598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
864937-35-9 | |
Record name | N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-5-nitrobenzo[b]thiophene-2-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=864937-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-thiazolyl]-5-nitrobenzo[b]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401120598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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